

Primary Natural Source: *Wickerhamomyces ciferrii*

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Compound of Interest

Compound Name: *Tetraacetylphytosphingosine*

Cat. No.: B11937273

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The primary and most significant natural producer of **Tetraacetylphytosphingosine** is the non-conventional yeast *Wickerhamomyces ciferrii*.^{[1][2][3]} This yeast, previously known by synonyms such as *Pichia ciferrii* and *Hansenula ciferrii*, is unique in its ability to naturally secrete large quantities of TAPS into its environment.^{[1][2][4][5]} Originally isolated from tonka beans (*Dipteryx odorata*), *W. ciferrii* has become the industrial workhorse for the biotechnological production of TAPS, offering a sustainable alternative to complex chemical synthesis or extraction from low-yielding plant sources.^{[1][2][6]}

The yeast's ability to produce and tolerate high concentrations of sphingolipids, which can be toxic to other microorganisms, makes it an ideal candidate for large-scale fermentation.^[2] TAPS itself is a fully acetylated derivative of phytosphingosine and serves as a stable intermediate that can be later deacetylated to yield phytosphingosine, a key component of ceramides.^{[2][7]}

Quantitative Production of TAPS

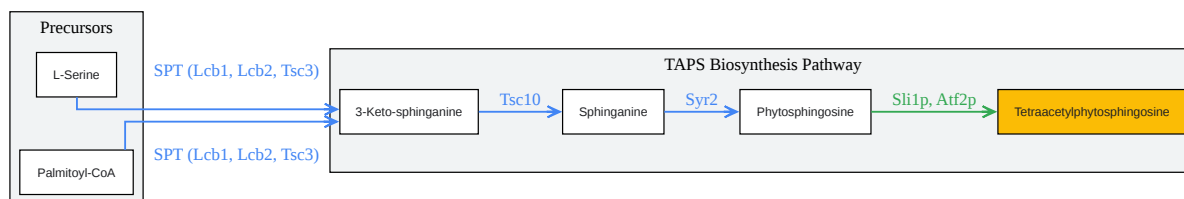
Significant research has focused on enhancing TAPS production in *W. ciferrii* through classical mutagenesis and modern metabolic engineering techniques. The yields vary considerably between wild-type strains and genetically engineered mutants, as well as under different fermentation strategies.

| Strain/Condition | TAPS Titer (g/L) | Specific Productivity (mg/g DCW) | Fermentation Type | Reference |
|--------------------------------------|------------------|----------------------------------|-------------------------|-----------|
| Hansenula ciferrii F-60-10 | Not specified | 15 | Submerged Culture | [8] |
| Wild-Type W. ciferrii | 1.7 | 52.2 | Batch | [1][9] |
| Mutant 736 (γ-ray irradiation) | 9.1 | 218.7 | Batch | [1][9] |
| Mutant 736 (γ-ray irradiation) | 17.7 | 259.6 | Fed-Batch | [1][9] |
| Genetically Engineered W. ciferrii | ~2.0 | 199 | Not specified | [1] |
| Genetically Engineered Y. lipolytica | 0.65 | Not specified | Fed-Batch | [1] |
| Mutant M40 (EMS mutagenesis) | 2.895 | Not specified | Fed-Batch with molasses | [2] |
| Pichia ciferrii DSCC 7-25 | 5-15 | Not specified | Batch | [10] |

DCW: Dry Cell Weight EMS: Ethyl methanesulfonate

Biosynthetic Pathway of Tetraacetylphytosphingosine

The synthesis of TAPS in *W. ciferrii* occurs on the endoplasmic reticulum membrane and involves a series of enzymatic steps starting from the condensation of serine and palmitoyl-CoA.[2][6][9]



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Caption: Biosynthetic pathway of **Tetraacetylphytosphingosine (TAPS)** in *Wickerhamomyces ciferrii*.

Experimental Protocols

Fermentation of *W. ciferrii* for TAPS Production

The following protocol is a generalized procedure based on methodologies cited in the literature.^{[8][10][11][12]}

- Strain and Medium Preparation:
 - Inoculate a suitable strain of *Wickerhamomyces ciferrii* (e.g., wild-type or a high-producing mutant) into a pre-culture medium (e.g., YMgl medium: yeast extract, malt extract, peptone, glycerol).
 - Incubate the pre-culture at 22-30°C with agitation until a sufficient cell density is reached.
- Fermentor Inoculation:
 - Transfer the pre-culture to a sterilized fermentor containing the production medium. The carbon source can be glucose or glycerol; non-fermentable sources like glycerol can improve biomass and TAPS productivity.^{[11][12]}
- Fermentation Conditions:

- Maintain the temperature between 22°C and 30°C.[10]
- Control the pH of the culture, typically around 5.0-6.0.
- Provide adequate aeration and agitation (e.g., 400-600 rpm) to ensure aerobic conditions.[8][10]
- For fed-batch fermentation, feed a concentrated solution of the carbon source to maintain optimal growth and production, avoiding substrate inhibition.
- Monitoring and Harvest:
 - Monitor cell growth (e.g., by measuring optical density at 600 nm) and TAPS production (e.g., via HPLC analysis of culture samples).
 - Harvest the culture when TAPS concentration reaches its maximum, typically after several days of fermentation.

Extraction and Purification of TAPS

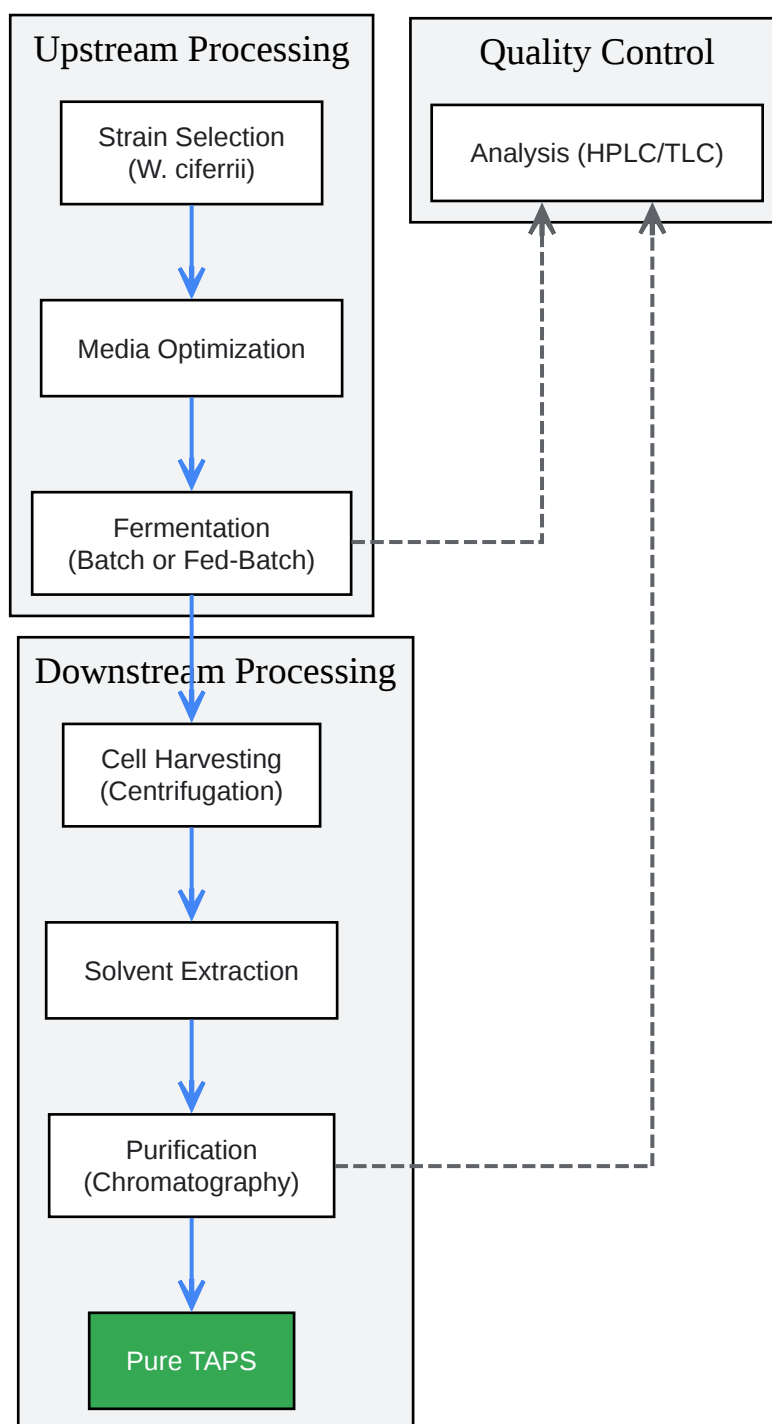
The following protocol outlines the steps for isolating and purifying TAPS from the fermentation broth.[8][10][13]

- Cell Harvesting:
 - Separate the yeast biomass from the culture medium by centrifugation or filtration.[13]
- Solvent Extraction:
 - Extract the TAPS from the harvested cell biomass using an appropriate organic solvent. Effective solvents include hexane, ethanol, methanol, isopropanol, or ethyl acetate.[8][13]
 - The extraction can be performed at room temperature with vigorous mixing for several hours.
 - Adding a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.[13]

- Separate the solvent phase containing the extracted lipids from the cell debris by centrifugation or filtration.
- Solvent Removal:
 - Evaporate the organic solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude TAPS residue.
- Purification:
 - Dissolve the crude extract in a minimal amount of a suitable solvent.
 - Perform purification using silica gel column chromatography.[\[10\]](#)
 - Elute the column with a solvent gradient (e.g., a mixture of hexane and ethyl acetate) to separate TAPS from other lipids and impurities.
 - Collect the fractions containing pure TAPS, as determined by thin-layer chromatography (TLC) or HPLC.
- Final Product:
 - Combine the pure fractions and evaporate the solvent to yield purified TAPS, which typically appears as a white crystalline or fine powder solid.[\[7\]](#)

Experimental and Production Workflow

The overall process from strain selection to purified product follows a logical workflow that can be optimized for industrial-scale production.



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Caption: General workflow for the production and purification of TAPS from *Wickerhamomyces ciferrii*.

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